![molecular formula C28H30O4 B14141573 1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester CAS No. 3927-14-8](/img/structure/B14141573.png)
1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester is an organic compound with a complex structure. It is a derivative of benzenedicarboxylic acid, where the carboxylic acid groups are esterified with 4-(1,1-dimethylethyl)phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester typically involves the esterification of 1,3-benzenedicarboxylic acid with 4-(1,1-dimethylethyl)phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 1,3-benzenedicarboxylic acid and 4-(1,1-dimethylethyl)phenol.
Oxidation: The phenyl groups can be oxidized to form quinones or other oxidized derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents such as nitric acid for nitration, and halogens (chlorine, bromine) for halogenation, are commonly used.
Major Products Formed
Hydrolysis: 1,3-Benzenedicarboxylic acid and 4-(1,1-dimethylethyl)phenol.
Oxidation: Quinones or other oxidized phenyl derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a plasticizer, stabilizer, or additive in various industrial products, including plastics and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester depends on its specific application. In biological systems, it may interact with cellular components, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, or van der Waals forces. These interactions can influence the compound’s biological activity and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Another ester derivative of 1,3-benzenedicarboxylic acid, commonly used as a plasticizer.
1,3-Benzenedicarboxylic acid, dimethyl ester: A simpler ester derivative used in various chemical syntheses.
1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester: Similar in structure but with different ester groups, leading to variations in physical and chemical properties.
Uniqueness
1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester is unique due to the presence of bulky 4-(1,1-dimethylethyl)phenyl groups, which can influence its steric properties and reactivity. This uniqueness makes it suitable for specific applications where such steric effects are desirable.
Propiedades
Número CAS |
3927-14-8 |
|---|---|
Fórmula molecular |
C28H30O4 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
bis(4-tert-butylphenyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C28H30O4/c1-27(2,3)21-10-14-23(15-11-21)31-25(29)19-8-7-9-20(18-19)26(30)32-24-16-12-22(13-17-24)28(4,5)6/h7-18H,1-6H3 |
Clave InChI |
ITDAQPXMOAPEJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


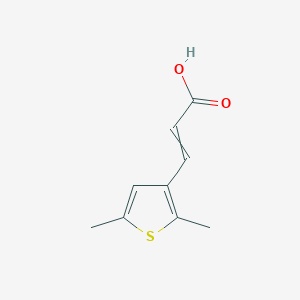
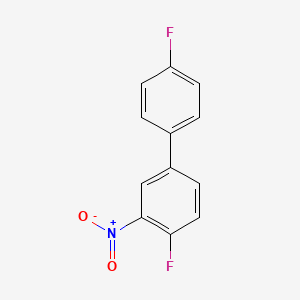
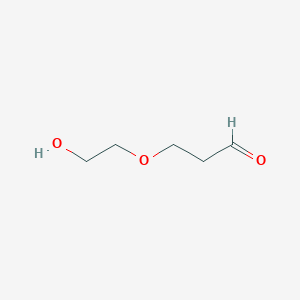
![2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14141527.png)
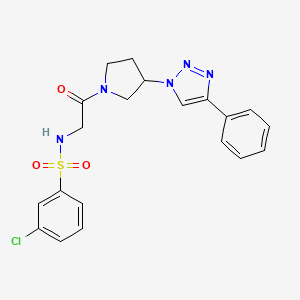
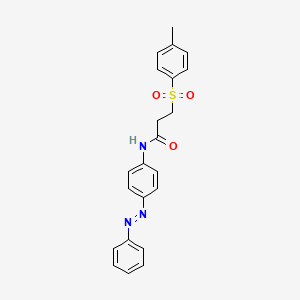
![N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B14141546.png)
![(2E)-2-[1-(4-ethyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14141547.png)

![2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B14141555.png)


![N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide](/img/structure/B14141565.png)

